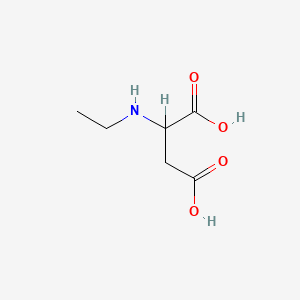

N-Ethyl-DL-aspartic acid

Description

Contextualization within N-Substituted Amino Acid Derivatives Research

N-Ethyl-DL-aspartic acid belongs to a broad class of compounds known as N-substituted amino acid derivatives. This category encompasses amino acids where a hydrogen atom on the amino group has been replaced by another functional group, in this case, an ethyl group. ontosight.aiontosight.ai The field of N-substituted amino acid derivatives is a vibrant area of research, driven by the quest to develop novel molecules with tailored biological activities. ontosight.aiplos.orgbiorxiv.org

The substitution at the nitrogen atom can significantly alter the parent amino acid's physical and chemical properties, including its solubility, reactivity, and how it interacts with biological targets like enzymes and receptors. ontosight.ai Researchers synthesize these derivatives to explore a wide range of potential applications, from developing new therapeutic agents to creating probes for studying biological pathways. nih.govresearchgate.net For instance, the modification of amino acids can lead to compounds with enhanced pharmacokinetic properties, such as improved absorption or resistance to metabolic breakdown, making them more effective as potential drugs. ontosight.ai The synthesis of various N-substituted amino acid derivatives, including those with alkyl, aryl, and other functional groups, is a common practice in medicinal chemistry and chemical biology. nih.govacs.org

Historical Perspectives on Aspartic Acid Modification for Research Purposes

The modification of aspartic acid and other amino acids for research purposes has a long history, evolving with the advancement of chemical synthesis techniques. Initially, modifications were aimed at understanding the fundamental roles of amino acids in protein structure and function. Over time, the focus expanded to creating analogues that could act as agonists or antagonists of specific receptors or as inhibitors of enzymes. mdpi.comnih.gov

Historically, the carboxylate groups of aspartate and glutamate (B1630785) residues in proteins were among the first targets for chemical modification. mdpi.com Early strategies, some dating back to the 1960s, involved esterification with diazo compounds. mdpi.com The development of more sophisticated methods, such as the use of protecting groups and specific coupling reagents, has enabled the precise synthesis of a vast array of aspartic acid derivatives. cdnsciencepub.comacs.org These synthetic advancements have been crucial for exploring the structure-activity relationships of these compounds. For example, the synthesis of N-(2-Chloroethyl)-DL-aspartic acid and related compounds was reported as early as 1966, highlighting the long-standing interest in modifying the amino group of aspartic acid for potential biological evaluation. acs.org The racemization of aspartic acid, the process by which the L-isomer converts to the D-isomer over time, has also been a subject of historical and ongoing research, with implications for dating ancient biological samples. core.ac.uk

Rationale for Academic Investigation of this compound and Analogues

The academic investigation of this compound and its analogues is driven by several key scientific rationales. A primary motivation is to understand how specific structural modifications influence biological activity. By systematically altering the structure of aspartic acid, researchers can probe the molecular requirements for interaction with specific biological targets.

This compound, as a racemic mixture of D- and L-N-Ethylaspartic acid, has been studied for its potential biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties. ontosight.ai The ethyl group's presence can influence the compound's ability to cross biological membranes and interact with receptor binding pockets. For example, its analogue, N-methyl-D,L-aspartic acid (NMA), is a known agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. nih.gov The study of such analogues helps to elucidate the function of these receptors and identify potential therapeutic targets for neurological disorders. ontosight.ainih.gov

Furthermore, the synthesis and study of analogues with different substituents on the nitrogen atom or at other positions on the aspartic acid backbone contribute to a broader understanding of structure-activity relationships. acs.orgmdpi.com This knowledge is invaluable for the rational design of new compounds with desired pharmacological profiles. The development of efficient synthetic methods, such as the one-pot synthesis for N-ethyl amino acids, facilitates the creation of libraries of these analogues for high-throughput screening and detailed pharmacological characterization. wiley.com The investigation of how these synthetic amino acids are recognized and processed by cellular machinery, such as in ribosomal translation, also opens up possibilities for creating novel peptides with unnatural amino acids. plos.org

Data on this compound and Related Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-7-4(6(10)11)3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMDGQXVYQXMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00970890 | |

| Record name | N-Ethylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5555-23-7 | |

| Record name | Aspartic acid, N-ethyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00970890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl Dl Aspartic Acid

Established Synthetic Pathways for N-Alkylation of Aspartic Acid

The N-alkylation of amino acids, including aspartic acid, can be achieved through various established chemical routes. These methods range from direct catalytic approaches to more traditional multi-step sequences that often require the use of protecting groups.

The term "sublimation" typically refers to a purification process involving a phase transition from solid to gas and is not a method for chemical synthesis. However, direct N-alkylation methods that achieve the synthesis in a single step from readily available precursors are well-established. A prominent modern approach is the direct N-alkylation of unprotected amino acids with alcohols through a "borrowing hydrogen" methodology. nih.govnih.gov This strategy is highly atom-economical, producing water as the only byproduct. nih.govresearchgate.net In the context of synthesizing N-Ethyl-DL-aspartic acid, this would involve reacting DL-aspartic acid with ethanol in the presence of a suitable catalyst, such as a ruthenium or iron complex. nih.gov These catalytic systems allow for the selective mono- or di-N-alkylation of various α-amino acids, often with excellent retention of optical purity if a single enantiomer is used as the starting material. nih.govresearchgate.net

Multi-step syntheses provide alternative and often more traditional routes to N-alkylated amino acids. These methods offer versatility but may involve more complex procedures with protection and deprotection steps.

Reductive Amination: A common strategy involves the reductive amination of α-keto acids. For this compound, this would typically start with oxaloacetic acid, which is reacted with ethylamine to form an intermediate imine. The subsequent reduction of the imine, using reducing agents like sodium borohydride (NaBH₄), yields the final this compound. This method is a cornerstone of amino acid synthesis. chimia.ch

Nucleophilic Substitution: This classic approach involves the reaction of an aspartic acid derivative with an ethylating agent, such as ethyl iodide or ethyl bromide. nih.gov To prevent side reactions, particularly O-alkylation of the carboxyl groups and over-alkylation of the amine, the starting aspartic acid usually requires protection. The carboxylic acid groups can be converted to esters (e.g., dimethyl or di-tert-butyl esters), and after N-ethylation, these protecting groups are removed by hydrolysis to yield the final product. The O'Donnell amino acid synthesis, which utilizes benzophenone imines of glycine alkyl esters, provides a robust platform for alkylation that can be adapted for synthesizing various amino acid derivatives. organic-chemistry.org

Michael Addition: Another viable multi-step pathway is the Michael addition of ethylamine to a fumarate or maleate derivative, such as dimethyl fumarate. nih.gov This reaction forms the carbon-nitrogen bond, creating a derivative of N-ethyl-aspartic acid dimethyl ester. The final step involves the hydrolysis of the ester groups to yield this compound. nih.gov

| Method | Starting Materials | Key Reagents | General Characteristics |

| Direct Catalytic Alkylation | DL-Aspartic Acid, Ethanol | Ruthenium or Iron Catalysts | Atom-economical, produces water as byproduct, high selectivity. nih.govresearchgate.net |

| Reductive Amination | Oxaloacetic Acid, Ethylamine | NaBH₄ or other reducing agents | Forms C-N bond via an imine intermediate. chimia.ch |

| Nucleophilic Substitution | Protected DL-Aspartic Acid, Ethyl Halide | Base (e.g., K₂CO₃) | Requires protection/deprotection of carboxyl groups. nih.gov |

| Michael Addition | Diethyl Fumarate, Ethylamine | Base | Forms β-amino acid ester, followed by hydrolysis. nih.gov |

Enantioselective Synthesis and Resolution Techniques

While the above methods can produce the racemic DL-mixture, obtaining enantiomerically pure N-Ethyl-D-aspartic acid or N-Ethyl-L-aspartic acid requires specialized techniques focusing on stereochemical control.

Two primary strategies are employed to access the pure enantiomers: asymmetric synthesis and the resolution of the racemic mixture.

Enzymatic Synthesis: Biocatalysis offers a powerful tool for enantioselective synthesis. nih.gov Enzymes such as aspartate ammonia (B1221849) lyase (AspB) and ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the addition of amines to fumarate. nih.govnih.gov By using a modified lyase or providing ethylamine as a non-native substrate, it is possible to synthesize N-Ethyl-L-aspartic acid with excellent enantiopurity (>99% ee). nih.govrsc.org These enzymatic reactions are highly specific and operate under mild conditions, making them an attractive green chemistry approach. nih.govnih.gov

Resolution of Racemates: If a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution techniques.

Diastereomeric Salt Formation: This classic method involves reacting the racemic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chromatographic Resolution: Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC), can be used to separate the enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the D and L enantiomers, leading to different retention times and effective separation.

Enzymatic Resolution: Specific enzymes can selectively act on one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

Achieving stereochemical control during the synthesis itself is the goal of asymmetric synthesis. When starting with achiral precursors like fumarate or oxaloacetic acid, the stereochemistry of the final product is determined by the catalyst or reagents used.

In biocatalytic methods, the three-dimensional structure of the enzyme's active site dictates the stereochemical outcome, almost exclusively producing the L-enantiomer. nih.govnih.gov In non-enzymatic chemical synthesis, stereocontrol can be achieved by using chiral auxiliaries or chiral catalysts. For instance, the direct catalytic N-alkylation of L-aspartic acid with ethanol can proceed with a high degree of stereochemical retention, yielding N-Ethyl-L-aspartic acid if the catalyst system is chosen carefully to avoid racemization at the α-carbon. nih.govresearchgate.net Base-free catalytic systems are particularly important for preserving the chiral integrity of the starting amino acid, as basic conditions can promote racemization. nih.gov

Derivatization Strategies for this compound in Research

In analytical chemistry, derivatization is often necessary to analyze amino acids that lack a strong chromophore or are not volatile enough for certain chromatographic techniques. actascientific.com Derivatization converts the analyte into a product with properties more suitable for separation and detection. mdpi-res.com For this compound, a secondary amino acid, specific reagents are required.

Pre-Column Derivatization for HPLC: Before injection into an HPLC system, the amino acid is reacted with a tagging agent. actascientific.com

9-fluorenylmethyl chloroformate (FMOC-Cl): This is a widely used reagent for both primary and secondary amino acids. It reacts with the ethylamino group to form a highly fluorescent derivative that can be detected with high sensitivity. jascoinc.com

Marfey's Reagent Analogs: Reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂) are chiral derivatizing agents. nih.gov When reacted with this compound, they form a pair of diastereomers that can be easily separated on a standard reverse-phase HPLC column, allowing for both quantification and determination of the enantiomeric ratio. nih.gov

The choice of derivatization agent depends on the analytical goal, such as simple quantification or chiral separation, and the detection method available (e.g., UV-Vis or fluorescence). jascoinc.com

| Derivatizing Agent | Abbreviation | Purpose | Detection Method |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Forms fluorescent adducts with secondary amines for sensitive detection. jascoinc.com | Fluorescence |

| N-α-(5-fluoro-2,4-dinitrophenyl)-valine amide | FDNP-Val-NH₂ | Chiral reagent for separating and quantifying enantiomers by forming diastereomers. nih.gov | UV (340 nm) |

| Dansyl Chloride | Dns-Cl | Forms fluorescent derivatives with primary and secondary amines. actascientific.com | Fluorescence |

Esterification and Amidation Reactions for Research Probes

The carboxylic acid groups of this compound are primary targets for chemical modification to generate esters and amides. These reactions are fundamental for creating research probes, which are molecules designed to study biological processes. By attaching reporter groups such as fluorophores, biotin, or spin labels through ester or amide linkages, researchers can track the distribution and interaction of this compound-based molecules within biological systems.

Esterification: The conversion of the carboxyl groups to esters is typically achieved through acid-catalyzed reactions with alcohols or by using coupling agents. For instance, methods using chlorotrimethylsilane (TMSCl) in an alcohol solvent serve as an effective way to produce the corresponding esters in high yields. researchgate.net This approach is advantageous as it often requires minimal purification. researchgate.net The general procedure involves dissolving the N-substituted amino acid in the desired alcohol, followed by the addition of an acid catalyst.

Amidation: The formation of amides from this compound's carboxyl groups requires coupling with a primary or secondary amine. This transformation is commonly facilitated by carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine to form a stable amide bond. mdpi.comnih.gov Such strategies are employed to link this compound to other amino acids, peptides, or functionalized molecules designed for specific research applications. mdpi.com

These derivatization reactions are crucial for modulating the polarity, solubility, and biological activity of the parent compound, thereby creating a diverse toolkit of molecular probes.

Table 1: Representative Conditions for Esterification and Amidation of N-substituted Aspartic Acids

| Transformation | Reagents & Catalysts | Solvent | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol), Acid Catalyst (e.g., TMSCl, H₂SO₄) | Corresponding Alcohol | High yield; selective for carboxyl groups. researchgate.net |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC), Additive (e.g., DMAP) | Aprotic Solvent (e.g., DCM, DMF) | Forms stable amide bonds; widely used for creating bioconjugates. mdpi.com |

Formation of Peptidomimetics Incorporating N-Ethyl-Aspartic Acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity. nih.govresearchgate.net The incorporation of N-substituted amino acids like N-Ethyl-aspartic acid is a key strategy in peptidomimetic design. acs.org

Replacing a standard peptide bond's N-H hydrogen with an N-ethyl group has significant structural and functional consequences. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt or stabilize specific secondary structures like α-helices and β-sheets. acs.org Furthermore, the N-ethyl group introduces steric bulk, which can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation. A major advantage of this modification is the enhanced resistance to proteases, as the N-alkylated peptide bond is not readily recognized or cleaved by these enzymes. nih.gov

The synthesis of peptidomimetics containing N-Ethyl-aspartic acid is typically accomplished using standard solid-phase or solution-phase peptide synthesis protocols. researchgate.netmdpi.com The N-ethylated amino acid is introduced as a building block during the stepwise assembly of the peptide chain.

Table 2: Comparison of a Standard Peptide Bond and an N-Ethyl-Aspartyl Peptide Bond

| Feature | Standard Peptide Bond (-CO-NH-) | N-Ethyl-Aspartyl Bond (-CO-N(Et)-) |

|---|---|---|

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond acceptor only |

| Proteolytic Stability | Susceptible to cleavage by proteases | Generally resistant to proteases nih.gov |

| Conformation | Contributes to defined secondary structures | Restricts backbone rotation; can alter secondary structure acs.org |

Chelation and Coordination Chemistry with Metal Ions for Research Applications

This compound, as a derivative of an aminopolycarboxylic acid (APCA), possesses the ability to act as a chelating agent, forming stable complexes with a variety of metal ions. semanticscholar.orgnih.gov Chelation involves the formation of multiple coordinate bonds between a single ligand and a central metal ion, resulting in the formation of stable, ring-like structures known as chelate rings. nih.govuomustansiriyah.edu.iq

The this compound molecule has three potential coordination sites: the nitrogen atom of the amino group and the two oxygen atoms from the carboxylate groups. This allows it to act as a tridentate ligand, binding to metal ions to form stable five- or six-membered rings. The stability of these metal complexes follows the general Irving-Williams series, with ions like Cu²⁺ forming particularly stable chelates. scirp.org

The coordination chemistry of this compound is pH-dependent, as the protonation state of the carboxyl and amino groups influences their ability to bind metals. researchgate.net In research, this chelation property is harnessed for several purposes. This compound-metal complexes can be used as contrast agents in magnetic resonance imaging (MRI), as catalysts in chemical reactions, or to study the role of metal ions in biological systems. The ability of such molecules to bind and transport metal ions is also relevant in toxicology and environmental science. nih.gov

Table 3: Potential Metal Ion Coordination with this compound

| Metal Ion | Potential Coordination Geometry | Research Application Area |

|---|---|---|

| Cu²⁺ | Octahedral / Distorted Octahedral | Catalysis, Model systems for bioinorganic chemistry scirp.org |

| Zn²⁺ | Tetrahedral / Octahedral | Enzyme inhibition studies, fluorescent probes |

| Mn²⁺ | Octahedral | MRI contrast agent development nih.gov |

| Fe³⁺ | Octahedral | Models for iron transport and metabolism acs.org |

Biocatalytic Approaches in N-Substituted Aspartic Acid Synthesis Research

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral molecules like N-substituted aspartic acids. mdpi.comnbinno.com Enzymes offer high stereo- and regioselectivity under mild reaction conditions. For the synthesis of N-substituted aspartic acids, carbon-nitrogen (C-N) lyases, particularly those that catalyze the hydroamination of fumarate, are of significant interest. nih.gov

Two notable enzymes in this field are Aspartate Ammonia Lyase (AspB) and Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. nih.govrsc.org These enzymes catalyze the reversible addition of an amine to the double bond of fumarate. While their natural substrate is ammonia, research has shown that they have a broad substrate scope and can accept a variety of primary amines, including ethylamine, to produce the corresponding N-substituted L-aspartic acid derivatives with excellent enantiopurity (>99% ee). rsc.orgresearchgate.net

The general biocatalytic reaction involves incubating fumarate with the desired amine in an aqueous buffer in the presence of the enzyme. nih.gov This enzymatic approach avoids the use of harsh reagents and protecting groups often required in conventional chemical synthesis, making it a highly efficient and sustainable method for accessing these valuable chiral building blocks. nih.gov

Table 4: Research Findings on Biocatalytic Synthesis of N-Substituted Aspartic Acids

| Enzyme | Amine Substrate | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aspartate Ammonia Lyase (AspB) | Methylamine | High | >97% | nih.gov |

| Aspartate Ammonia Lyase (AspB) | Hydroxylamine | High | >97% | nih.gov |

| EDDS Lyase | Various arylalkylamines | Up to >99% | >99% | nih.govrsc.org |

| EDDS Lyase | Aniline | 91% | >99% | acs.org |

| EDDS Lyase | Various cycloalkylamines | Up to 99% | >99% | researchgate.net |

Biochemical and Mechanistic Studies of N Ethyl Dl Aspartic Acid and Its Analogues

Enzyme-Substrate/Inhibitor Interaction Research

Investigation of N-Ethyl-DL-aspartic Acid as a Substrate for Aspartate-Metabolizing Enzymes

There is a lack of published research investigating whether this compound can act as a substrate for key aspartate-metabolizing enzymes such as aspartate aminotransferase or aspartate decarboxylase. nih.govhealthmatters.io Aspartate aminotransferase facilitates the reversible transfer of an amino group from aspartate to α-ketoglutarate. wikipedia.org Aspartate decarboxylase catalyzes the conversion of aspartic acid to β-alanine. researchgate.netnih.gov Without experimental studies, it is not possible to determine if the N-ethyl modification allows the compound to be recognized and processed by the active sites of these enzymes.

Research into this compound as a Potential Enzyme Inhibitor

No specific studies detailing the inhibitory effects of this compound on aspartate-metabolizing or other enzymes were found. Research on related compounds, such as β-methylene-DL-aspartate, has shown inhibitory activity against glutamate-aspartate transaminase, but similar data for the N-Ethyl analogue is not available. nih.gov

Kinetic and Mechanistic Analyses of Enzymatic Reactions Involving this compound

Consequently, due to the absence of research on its role as either a substrate or an inhibitor, there is no kinetic data, such as Michaelis-Menten constants (Km) or inhibition constants (Ki), for enzymatic reactions involving this compound.

Receptor Modulation Research

Structure-Activity Relationship (SAR) Studies for Receptor Binding

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity. While SAR studies have been conducted for various aspartic acid analogues in different contexts, no specific SAR studies that include this compound to elucidate its receptor binding properties were identified. nih.govresearchgate.netnih.gov Such studies would be necessary to understand how the substitution of a methyl group with an ethyl group on the nitrogen atom of the aspartic acid backbone affects its interaction with amino acid receptors.

Cellular Transport and Uptake Mechanisms Research

Research into the cellular transport of this compound focuses on its interaction with transporters designed for endogenous amino acids and the stereoselectivity of these transport mechanisms.

Studies on this compound Interaction with Amino Acid Transporters

While direct studies on this compound are limited, research on its parent molecule, aspartic acid, provides significant insights into its likely transport mechanisms. Aspartic acid is transported across cell membranes by specific amino acid transporters. The Alanine-Serine-Cysteine Transporters (ASCTs), particularly ASCT1 and ASCT2, are known to be involved in the transport of neutral amino acids but also play a role in the transport of aspartic acid. nih.govresearchgate.net These transporters are part of the solute carrier family 1A (SLC1A). researchgate.net

Studies on an in vitro model of the blood-brain barrier (BBB) have shown that the uptake of L-aspartic acid is dependent on sodium (Na+) and pH. nih.gov This transport is inhibited by other system ASC substrates, such as L-alanine and L-serine, which strongly suggests the involvement of ASCT transporters. nih.gov Given the structural similarity, it is hypothesized that this compound would also be recognized and transported by these systems, although the ethyl group on the amino nitrogen may influence the binding affinity and transport kinetics. Research on other amino acid derivatives shows that modifications to the core structure can alter transport efficiency and even the specific transporters involved. mdpi.com

The cellular uptake of amino acids and their derivatives can be influenced by various factors, including concentration and the specific pathways involved, which can include active transport and endocytosis. nih.gov For instance, investigations into kainic acid-induced seizures revealed an increased cellular uptake of glutamate (B1630785) and aspartate in the hippocampus, indicating that transport rates can be dynamically regulated. nih.gov

Investigation of Chiral Selectivity in Cellular Transport

Chirality plays a crucial role in biological processes, including cellular transport, as transporters are themselves chiral entities made of L-amino acids. nih.gov Research has demonstrated that the transport of amino acids and other chiral molecules can be highly stereoselective.

For aspartic acid, transport across the blood-brain barrier is L-isomer-selective. nih.gov Studies using cultured BBB cells and oocytes expressing specific transporters confirmed that both ASCT1 and ASCT2 mediate the uptake of L-aspartic acid, while no significant transport was observed for D-aspartic acid. nih.gov This indicates a high degree of chiral selectivity in the transport mechanism for the parent amino acid.

This principle of stereoselectivity is observed for many substrates of solute carriers. For example, the organic cation transporters OCT1, OCT2, and OCT3 exhibit stereoselective transport for various drugs, with OCT2 and OCT3 often showing opposite preferences for certain enantiomers. nih.gov The biological activities of therapeutic oligonucleotides, including cellular uptake and metabolic stability, are also influenced by the chirality of their phosphorothioate linkages. acs.org Therefore, it is expected that the cellular transport of N-Ethyl-aspartic acid would also be chirally selective, with the L- and D-enantiomers likely exhibiting different transport efficiencies and potentially interacting with different transporters.

Table 1: Chiral Selectivity of Aspartic Acid Transport by ASCT Transporters

| Transporter | Substrate | Transport Observed |

| ASCT1 | L-Aspartic Acid | Yes nih.gov |

| ASCT1 | D-Aspartic Acid | No significant uptake nih.gov |

| ASCT2 | L-Aspartic Acid | Yes nih.gov |

| ASCT2 | D-Aspartic Acid | No significant uptake nih.gov |

Role in Non-Enzymatic Biochemical Reactions and Pathways

This compound, as an amino acid derivative, can participate in non-enzymatic reactions, most notably the Maillard reaction. Its stability, particularly in ester form, is also a key area of research, especially in the context of developing prodrugs.

Research on Maillard Reactions Involving Aspartic Acid Derivatives

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between the amino group of amino acids and the carbonyl group of reducing sugars, typically under thermal processing. sandiego.eduwikipedia.orgnih.gov This reaction is responsible for the color and flavor of many cooked foods. wikipedia.orgresearchgate.net The reaction proceeds through several stages, beginning with the formation of an N-substituted glycosylamine, followed by Amadori rearrangement, and culminating in the production of a multitude of compounds, including melanoidins, which contribute to browning. sandiego.eduwikipedia.org

Research has investigated the reactivity of various amino acids in the Maillard reaction. A study involving the thermal treatment of several amino acids with sucrose found that aspartic acid was reactive, though less so than cysteine and serine. nih.gov The reaction of aspartic acid with reducing sugars can lead to the formation of numerous products, including pyrazines, pyridines, and pyrroles. researchgate.net Asparagine, a closely related derivative of aspartic acid, is a particularly important precursor in the Maillard reaction, as it can lead to the formation of acrylamide, a potential carcinogen, during the high-temperature cooking of certain foods. wikipedia.orgsandiego.edu While glutamine and aspartic acid produce only trace amounts of acrylamide, asparagine is a crucial participant. sandiego.edu The N-ethyl group in this compound would alter its reactivity in the Maillard reaction compared to the parent aspartic acid, potentially leading to a different profile of reaction products.

Table 2: Relative Reactivity of Select Amino Acids in Maillard Reaction with Sucrose

| Amino Acid | Observed Reactivity (Complexity of Products) |

| Cysteine | Highest nih.gov |

| Serine | High nih.gov |

| Aspartic Acid | Moderate nih.gov |

| Arginine | Moderate nih.gov |

| Lysine | Lower nih.gov |

| Tyrosine | Lowest nih.gov |

Hydrolytic Stability and Prodrug Research Concepts (Based on general amino acid esters)

The concept of a prodrug involves chemically modifying a pharmacologically active agent to improve its pharmacokinetic properties, such as solubility, stability, or cellular permeability. scirp.orgscirp.org Esterification is a common strategy, particularly for drugs containing carboxylic acid groups. Amino acid ester prodrugs can enhance cell permeability and may target specific amino acid transporters for improved drug delivery. scirp.orgscirp.org

The efficacy of an ester prodrug depends on its stability in the physiological environment and its efficient conversion back to the active parent drug by endogenous enzymes, such as esterases. scirp.orgmdpi.com The hydrolytic stability of an ester bond is influenced by several factors, including the chemical structure of the alcohol and carboxylic acid components, as well as the local pH.

Studies on various amino acid prodrugs have shown that stability is pH-dependent, with greater stability generally observed at acidic pH compared to basic pH. nih.gov The length and structure of a linker between the drug and the amino acid can also significantly affect stability; for instance, stability often increases with the length of the linker (e.g., propyl > ethyl > methyl). nih.gov Research on homologous series of benzoate esters showed that plasma stability was inversely proportional to the size of the alkoxyl group. nih.gov For an this compound ester prodrug, the ethyl group on the nitrogen and the nature of the esterified alcohol would both be critical determinants of its hydrolytic stability and subsequent release of the active compound.

Table 3: Half-Life of Model Amino Acid Prodrugs at Varying pH

| Prodrug | pH 1.2 | pH 4.0 | pH 6.0 | pH 7.4 |

| Benzoic Acid-PG-Valine | > 30 hours | > 30 hours | > 30 hours | > 12 hours |

| Benzoic Acid-PG-Phenylalanine | > 30 hours | > 30 hours | > 30 hours | > 12 hours |

| Data based on propylene glycol (PG) linker prodrugs, demonstrating high stability at acidic pH. nih.gov |

Applications of N Ethyl Dl Aspartic Acid in Chemical and Biochemical Research

Utilization in Peptide Synthesis Research as a Building Block

In the field of peptide chemistry, the incorporation of non-proteinogenic amino acids like N-Ethyl-DL-aspartic acid into peptide chains is a key strategy for creating novel peptides with tailored properties. The use of N-alkylated amino acids can influence peptide conformation, stability, and biological activity.

One of the most significant challenges in solid-phase peptide synthesis (SPPS) involving aspartic acid is the formation of an aspartimide side product. nih.govnih.gov This intramolecular cyclization reaction occurs under both basic conditions (during Fmoc deprotection) and acidic conditions, leading to the formation of α- and β-peptides and potential racemization. researchgate.netresearchgate.net The introduction of an N-ethyl group on the aspartic acid backbone nitrogen physically blocks the nucleophilic attack required for aspartimide formation. By serving as a pre-modified building block, this compound can effectively prevent this common and problematic side reaction, thereby improving the yield and purity of the target peptide. nih.govresearchgate.net

Detailed research findings indicate that various strategies have been developed to overcome aspartimide formation, including the use of sterically bulky side-chain esters or backbone-protecting groups. nih.gov The use of N-alkylated derivatives like this compound represents a direct approach by modifying the amino acid building block itself. This method is particularly valuable for synthesizing peptides with sequences known to be prone to this side reaction, such as Asp-Gly, Asp-Ser, and Asp-Asn. researchgate.netsigmaaldrich.com

| Synthesis Challenge | Conventional Solution | This compound Approach |

| Aspartimide Formation | Use of bulky side-chain esters (e.g., OtBu, Mbe) | N-alkylation prevents intramolecular cyclization |

| Racemization at α-carbon | Optimized coupling reagents and conditions | Prevention of aspartimide formation inherently reduces this pathway |

| α/β-peptide byproducts | Acid-mediated prevention strategies | Stable N-ethyl group maintains the integrity of the peptide backbone |

This table provides an interactive overview of how this compound is used to address common challenges in peptide synthesis.

Development of Biochemical Assays and Probes

This compound and related N-ethylated amino acids are valuable components in the design of sophisticated biochemical probes for studying enzyme function and protein interactions. The ethyl group can introduce specific functionalities, such as metabolic stability, which is crucial for probes used in complex biological environments like cell lysates.

A prominent example is in the study of the ubiquitin system. Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, often via an isopeptide bond between the C-terminus of ubiquitin and a lysine residue on the substrate. Deubiquitinating enzymes (DUBs) cleave this bond, reversing the signal. To study the interactions of ubiquitinated proteins without interference from DUBs, researchers have developed DUB-resistant ubiquitin probes. nih.gov One strategy involves synthesizing ubiquitin conjugates with a stable, non-hydrolyzable N-ethyl isopeptide bond, created using a derivative related to N-ethylated amino acids. These probes can be used to "trap" and identify proteins that bind to specific ubiquitin chains, providing insights into cellular signaling pathways. nih.gov

The development of fluorescent probes is another area of application. Unnatural amino acids can be functionalized with fluorophores to study protein structure, dynamics, and interactions. semanticscholar.org While not directly fluorescent, the this compound scaffold can be modified to incorporate reporter groups, creating probes for specific assays.

| Probe Type | Application Area | Role of N-Ethylation | Research Finding |

| DUB-Resistant Ubiquitin Probe | Ubiquitin-proteasome system research | Creates a stable, non-hydrolyzable isopeptide bond mimetic | Used to profile the interactome of specific ubiquitin chains, capturing weak or transient interactors. nih.gov |

| Photoaffinity Probes | Identifying protein-protein interactions | Can be incorporated into photo-crosslinkable peptide sequences | Diazirine-based probes have been used to capture K48- and K63-Ub interactors in cell lysates. nih.gov |

This interactive table details the application of N-ethylation in creating advanced biochemical probes.

Application in Organic Reaction Catalysis Research

Amino acids can function as simple, environmentally benign catalysts in various organic reactions, a field known as organocatalysis. They possess both an acidic (carboxylic acid) and a basic (amino) group, allowing them to participate in reactions requiring acid-base catalysis. wikipedia.org

This compound serves as a useful model compound in this research area. By comparing its catalytic activity to that of unmodified DL-aspartic acid, researchers can dissect the role of the secondary amine in the catalytic mechanism. The N-ethyl group alters the steric environment and the basicity of the nitrogen atom, which can influence reaction rates and stereoselectivity.

For example, in reactions like the aldol or Mannich reaction, the amino acid catalyst often forms a nucleophilic enamine or a Schiff base intermediate. The substitution on the nitrogen atom directly impacts the formation and reactivity of these intermediates. Studies using N-alkylated amino acids help elucidate these mechanistic details. Furthermore, in protease-catalyzed peptide synthesis, modified amino acids can be used as substrates to probe the specificity and mechanism of the enzyme's active site. nih.gov The efficiency of an enzyme like papain in oligopeptide synthesis can be influenced by the structure of the N-terminally modified amino acid grafter. nih.gov

Use in Preclinical Research Models

In preclinical research, analogues of endogenous molecules are essential reagents for validating biological targets and exploring physiological pathways. This compound, as a derivative of aspartic acid, is used in in vitro and in vivo animal studies to probe systems that respond to aspartate and its other derivatives, such as N-methyl-D-aspartate (NMDA). mdpi.comnih.gov

The NMDA receptor is a well-known ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and memory function. nih.gov D-aspartic acid and NMDA are known to occur endogenously in neuroendocrine tissues and are involved in hormone regulation. researchgate.netnih.gov Preclinical studies have extensively investigated the role of these compounds in the central nervous system and endocrine glands. mdpi.comresearchgate.net

This compound can be used in these models as a specific pharmacological tool. Researchers can apply it to cell cultures (in vitro) or administer it to animal models (in vivo) to:

Determine Receptor Specificity: By comparing the effects of this compound with NMDA and other agonists, researchers can characterize the structural requirements for ligand binding at the NMDA receptor or other potential targets.

Investigate Enzyme Activity: It can be used as a substrate or inhibitor to study enzymes that metabolize aspartic acid derivatives, such as D-aspartate oxidase. researchgate.net

Validate New Targets: If a biological response is observed, it helps validate the physiological relevance of the receptor or pathway being studied.

| Compound | Biological System | Preclinical Finding | Potential Role of this compound |

| D-Aspartate (D-Asp) | Neuroendocrine System | Modulates levels of sex hormones by upregulating steroidogenic enzymes. mdpi.com | As a reagent to test the structural specificity of D-Asp transport or signaling pathways. |

| N-Methyl-D-aspartate (NMDA) | Nervous and Endocrine Glands | Found endogenously in the adenohypophysis and hypothalamus; involved in prolactin release. researchgate.net | As a comparative agonist to probe the binding pocket of NMDA receptors. |

| N-acetyl-L-aspartyl-L-glutamate (NAAG) | Central Nervous System | Acts as a neurotransmitter and is rapidly catabolized by specific peptidases. nih.gov | As a component in designing metabolically stable NAAG analogues for target validation. |

This interactive table summarizes findings from related compounds and illustrates the utility of this compound in preclinical research.

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as N-Ethyl-DL-aspartic acid, and a macromolecule, typically a protein receptor. These studies are crucial for understanding the potential biological targets of the compound and the molecular basis of its activity.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds, particularly N-methyl-D-aspartic acid (NMDA) and its receptors. The NMDA receptor, a well-characterized glutamate (B1630785) receptor in the central nervous system, is a likely target for this compound due to their structural similarities.

Molecular dynamics simulations of the ligand-binding domain of the NMDA receptor have revealed the importance of water molecules in stabilizing different conformations of the receptor's binding core. nih.gov These simulations show that agonists and partial agonists can induce distinct conformational changes within the binding cleft, influencing the degree of cleft closure. nih.gov It is plausible that this compound, acting as a ligand, would also engage in specific interactions with key amino acid residues within the binding pocket of receptors like the NMDA receptor. The ethyl group, being slightly larger and more hydrophobic than the methyl group of NMDA, would likely influence the binding affinity and selectivity. The increased steric bulk of the ethyl group could either enhance or diminish binding depending on the specific topology of the receptor's binding site.

Docking studies would typically involve generating a three-dimensional model of this compound and positioning it within the active site of a target receptor. The binding energy and the specific interactions, such as hydrogen bonds and van der Waals forces, would then be calculated to predict the stability of the complex. For instance, the carboxylate and amino groups of the aspartic acid backbone would be expected to form key hydrogen bonds with polar residues in the receptor, while the ethyl group would likely occupy a hydrophobic pocket.

Table 1: Potential Interacting Residues in a Hypothetical NMDA Receptor Binding Site for this compound

| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| α-Carboxyl group | Arginine, Lysine, Serine | Hydrogen Bonding, Electrostatic |

| β-Carboxyl group | Serine, Threonine, Tyrosine | Hydrogen Bonding |

| Amino group | Aspartate, Glutamate | Hydrogen Bonding, Electrostatic |

| Ethyl group | Leucine, Isoleucine, Valine | Hydrophobic (van der Waals) |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, molecular orbitals, and reactivity of a molecule. For this compound, these calculations can elucidate how the N-ethyl substitution influences the properties of the parent aspartic acid molecule.

The introduction of an ethyl group to the nitrogen atom of aspartic acid is expected to have several electronic effects. The ethyl group is an electron-donating group, which would increase the electron density on the nitrogen atom. This, in turn, can affect the acidity of the carboxylic acid groups and the basicity of the amino group.

Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting how the molecule will interact with other molecules.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's polarity and reactivity.

Studies on aspartic acid have shown that its zwitterionic structure is stabilized in a dielectric environment, with a significant dipole moment. researchgate.net DFT calculations on similar amino acids have been used to analyze the influence of alkyl substitutions on their properties. nih.gov For this compound, it is anticipated that the N-ethyl group would slightly alter the charge distribution and the energies of the frontier molecular orbitals compared to aspartic acid.

Table 2: Predicted Effects of N-Ethyl Substitution on the Electronic Properties of Aspartic Acid

| Electronic Property | Expected Change with N-Ethyl Group | Rationale |

| Basicity of Nitrogen | Increase | Electron-donating nature of the ethyl group. |

| Acidity of Carboxyl Groups | Decrease | Increased electron density throughout the molecule. |

| HOMO Energy | Increase | Electron donation from the ethyl group destabilizes the HOMO. |

| LUMO Energy | Slight Increase/Decrease | Dependent on the overall electronic redistribution. |

| HOMO-LUMO Gap | Decrease | Potential for increased reactivity. |

Conformational Analysis and Stereochemical Implications

Conformational analysis of this compound involves identifying the stable three-dimensional arrangements of the molecule and the energy barriers between them. The flexibility of the molecule arises from the rotation around its single bonds. The presence of the N-ethyl group adds another layer of conformational complexity compared to aspartic acid.

Computational studies on aspartic acid have identified multiple stable conformers in the gas phase, with their relative stabilities determined by a delicate balance of intramolecular hydrogen bonds. nih.gov For this compound, the key dihedral angles to consider are those around the Cα-Cβ bond, the Cα-N bond, and the N-C(ethyl) bond. The rotation of the ethyl group itself will have multiple low-energy conformations.

The stereochemistry of this compound is determined by the chiral center at the α-carbon. The "DL" designation indicates that the compound is a racemic mixture of the D- and L-enantiomers. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties in a non-chiral environment. However, they can exhibit different biological activities due to the stereospecificity of biological receptors.

Computational methods can be used to model both the D- and L-enantiomers and to study their interactions with chiral environments, such as the active site of an enzyme or receptor. The relative stability of different conformers for each enantiomer can be calculated, providing insights into the shapes they are most likely to adopt.

Simulation of Mechanistic Pathways for Chemical and Biochemical Transformations

Computational simulations can be employed to investigate the mechanisms of chemical and biochemical reactions involving this compound. This can include modeling enzymatic reactions where it might act as a substrate or an inhibitor, as well as non-enzymatic chemical transformations.

Potential biochemical transformations of this compound could involve:

N-dealkylation: The removal of the ethyl group from the nitrogen atom is a common metabolic pathway for N-alkylated compounds in biological systems. nih.gov Simulating this process would involve modeling the interaction of this compound with a relevant enzyme, such as a cytochrome P450, and calculating the energy profile of the reaction pathway.

Transamination: The amino group could potentially be transferred to an α-keto acid, a fundamental reaction in amino acid metabolism.

Decarboxylation: The removal of one of the carboxyl groups.

For chemical transformations, simulations could explore the mechanistic pathways of reactions such as N-alkylation of aspartic acid to form the title compound. nih.gov These simulations can help to identify transition states and intermediates, providing a detailed understanding of the reaction mechanism at a molecular level. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for simulating enzymatic reactions, where the reactive center is treated with a high level of quantum mechanical theory, and the surrounding protein and solvent are treated with classical molecular mechanics. nih.gov

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatography is a cornerstone for the analysis of N-Ethyl-DL-aspartic acid, enabling its separation from complex matrices and the assessment of its purity, including the critical determination of its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Due to the lack of a strong chromophore in the native molecule, analysis typically requires a pre-column derivatization step to attach a UV-active or fluorescent tag. This enhances detection sensitivity and improves chromatographic retention on reversed-phase columns.

Common derivatization reagents for amino acids, including N-alkylated variants, include o-phthaldialdehyde (OPA) for primary amines (though less effective for secondary amines like N-ethyl-aspartic acid unless a thiol is used), phenylisothiocyanate (PITC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). usp.org The resulting derivatives are then separated, typically on a C18 reversed-phase column using a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. myfoodresearch.combco-dmo.org The selection of the derivatizing agent and HPLC conditions is crucial for achieving optimal separation and quantification. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1 M Sodium Acetate, pH 6.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed linear gradient, starting with a low percentage of B, increasing to elute the analyte |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis or Fluorescence Detector (wavelength dependent on the derivatizing agent used) |

| Derivatizing Agent | Phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) usp.org |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. This compound, being a polar and non-volatile amino acid, cannot be analyzed directly by GC. It requires a chemical derivatization step to convert it into a more volatile and thermally stable compound. researchgate.netgcms.cz

A common and effective derivatization strategy for amino acids is esterification of the carboxyl groups followed by acylation of the amino group. A highly effective one-step method involves derivatization with ethyl chloroformate (ECF) in an alcohol/pyridine medium. nih.govresearchgate.net This reaction converts the carboxylic acid groups to ethyl esters and the secondary amine to an N-ethoxycarbonyl derivative, yielding a volatile product suitable for GC-MS analysis. nih.govresearchgate.net Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another viable approach to produce volatile derivatives. nist.gov

Table 2: GC Derivatization and Analysis Parameters for this compound

| Parameter | Condition |

| Derivatization Reagent | Ethyl Chloroformate (ECF) in Ethanol/Pyridine nih.gov |

| Derivative Formed | N-ethoxycarbonyl-N-ethyl-aspartic acid diethyl ester |

| GC Column | Mid-polarity capillary column (e.g., DB-5MS, HP-INNOWAX) researchgate.net |

| Injection Mode | Splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient, e.g., initial hold at 50°C, ramp up to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Assessing the enantiomeric purity of this compound is crucial, as the L- and D-enantiomers can have different biological activities. Chiral chromatography is the definitive method for separating these enantiomers. This can be achieved through two main strategies:

Direct Separation: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, CHIROBIOTIC T) and Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK ZWIX) have proven effective for the direct resolution of free and N-protected amino acids. chromatographytoday.commdpi.com These separations are often performed using polar organic or polar ionic mobile phases.

Indirect Separation: This method involves pre-column derivatization of the racemic N-Ethyl-aspartic acid with a chirally pure reagent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).

Table 3: Approaches for Chiral Separation of N-Ethyl-aspartic Acid Enantiomers

| Method | Chiral Selector / Reagent | Stationary Phase | Mobile Phase System | Principle of Separation |

| Direct Separation | Cinchona alkaloid-based zwitterionic selector chromatographytoday.comchiraltech.com | CHIRALPAK® ZWIX | Methanol/Water with additives (e.g., formic acid) | Differential electrostatic and steric interactions with the chiral stationary phase. |

| Direct Separation | Macrocyclic glycopeptide (e.g., Teicoplanin) | CHIROBIOTIC™ T | Polar organic (e.g., Methanol/Acetonitrile) | Multiple interactions (ionic, hydrogen bonding) within the CSP's chiral pockets. |

| Indirect Separation | Derivatization with a chiral reagent (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate - FLEC) | Standard Reversed-Phase C18 | Acetonitrile/Aqueous Buffer Gradient | Formation of diastereomers which are separable on a standard achiral column. |

Spectroscopic Methods for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework. The chemical shifts are influenced by the electronic environment of each nucleus. For this compound, distinct signals are expected for the ethyl group, the aspartic acid backbone protons (α-CH and β-CH₂), and the different carbon atoms.

Table 4: Predicted ¹H NMR Chemical Shifts for N-Ethyl-aspartic Acid

| Proton Group | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling To |

| Ethyl -CH₃ | -NH-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | Ethyl -CH₂- |

| Aspartate β-CH₂ | -CH(CH₂ -COOH) | ~2.7 - 2.9 | Multiplet (m) | Aspartate α-CH |

| Ethyl -CH₂- | -NH-CH₂ -CH₃ | ~3.0 - 3.3 | Quartet (q) | Ethyl -CH₃ |

| Aspartate α-CH | -NH-CH (CH₂-COOH)-COOH | ~3.8 - 4.1 | Multiplet (m) | Aspartate β-CH₂ |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and pH. oregonstate.educhemistrysteps.comcompoundchem.comlibretexts.org

Table 5: Predicted ¹³C NMR Chemical Shifts for N-Ethyl-aspartic Acid

| Carbon Atom | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | -NH-CH₂-CH₃ | ~14 - 16 |

| Aspartate β-CH₂ | -CH(CH₂ -COOH) | ~35 - 38 |

| Ethyl -CH₂- | -NH-CH₂ -CH₃ | ~43 - 46 |

| Aspartate α-CH | -NH-CH (CH₂-COOH)-COOH | ~58 - 62 |

| Aspartate β-COOH | -CH(CH₂-COOH ) | ~172 - 175 |

| Aspartate α-COOH | -NH-CH(CH₂-COOH)-COOH | ~174 - 177 |

Note: Predicted values are based on typical chemical shift ranges and additive effects. udel.eduoregonstate.edu

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a compound like this compound, electrospray ionization (ESI) is a common technique to generate the protonated molecular ion [M+H]⁺.

When coupled with GC, analysis is performed on the volatile derivative. For the N-ethoxycarbonyl ethyl ester derivative, a characteristic fragmentation pattern under electron ionization (EI) is observed. nih.gov The molecular ion may be weak or absent, but a prominent fragment is typically the ion resulting from the loss of the ethoxycarbonyl group ([M-COOC₂H₅]⁺). nih.govresearchgate.net Further fragmentation of this ion can provide additional structural confirmation. Analysis of these fragments is crucial for confirming the identity of the analyte in complex samples. libretexts.orgscienceready.com.auchemguide.co.uk

Table 6: Expected Mass Spectrometry Fragments for Derivatized this compound

| Derivative | Ionization | Key Fragment Ion | m/z (mass/charge) of Fragment | Description |

| N-ethoxycarbonyl-N-ethyl-aspartic acid diethyl ester | EI | [M]⁺• | 289 | Molecular Ion |

| N-ethoxycarbonyl-N-ethyl-aspartic acid diethyl ester | EI | [M - OC₂H₅]⁺ | 244 | Loss of an ethoxy group from one of the ester functions. |

| N-ethoxycarbonyl-N-ethyl-aspartic acid diethyl ester | EI | [M - COOC₂H₅]⁺ | 216 | Loss of an ethoxycarbonyl group from either a carboxyl or the amino group. nih.gov |

| N-ethoxycarbonyl-N-ethyl-aspartic acid diethyl ester | EI | [M - CH₂COOC₂H₅]⁺ | 202 | Cleavage of the side chain. |

| Native Compound | ESI | [M+H]⁺ | 162 | Protonated molecular ion of N-Ethyl-aspartic acid. |

Electrophoretic Techniques for Characterization

Electrophoresis is a powerful technique for the separation and analysis of charged molecules based on their migration in an electric field. For this compound, an amino acid derivative, capillary electrophoresis (CE) is a particularly suitable method for its characterization and purity assessment.

The electrophoretic mobility of this compound is dependent on its charge-to-mass ratio, which is influenced by the pH of the buffer solution. The molecule possesses two carboxylic acid groups and one secondary amine group, making it amphoteric. At a low pH, the carboxylic acid groups will be protonated (neutral), and the amine group will be protonated (positive charge), resulting in a net positive charge. At a high pH, the carboxylic acid groups will be deprotonated (negative charge), and the amine group will be neutral, leading to a net negative charge. At its isoelectric point (pI), the molecule will have no net charge and will not migrate in the electric field.

For effective separation and detection, especially at low concentrations, derivatization with a chromophore or fluorophore is often employed prior to CE analysis. This enhances the sensitivity of UV or fluorescence detection. Common derivatization reagents for amino acids include o-phthalaldehyde (OPA), fluorescamine, and 9-fluorenylmethoxycarbonyl chloride (FMOC).

The separation can be optimized by adjusting various parameters, including the buffer composition, pH, applied voltage, and capillary temperature. The use of chiral selectors in the buffer system would also enable the separation of the D- and L-enantiomers of N-Ethyl-aspartic acid.

Interactive Data Table: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Capillary | Fused silica, 50 µm i.d., 50 cm length | Provides the separation medium. |

| Background Electrolyte | 50 mM Phosphate buffer | Maintains a stable pH and conductivity. |

| pH | 2.5 or 9.0 | To ensure the analyte has a consistent net positive or negative charge for migration. |

| Applied Voltage | 20-30 kV | Drives the electrophoretic separation. |

| Detection | UV at 200 nm (underivatized) or a higher wavelength (derivatized) | To quantify the separated analyte. |

| Derivatization Agent | o-phthalaldehyde (OPA) | To enhance detection sensitivity. |

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic Pathways for Synthesis

The conventional chemical synthesis of N-substituted aspartic acids often involves multiple steps and harsh reaction conditions. ijirset.com In contrast, biocatalytic approaches offer a more environmentally friendly and step-economic alternative for producing optically pure N-substituted L-aspartic acids. ijirset.com Future research is increasingly focused on the discovery and engineering of enzymes that can efficiently synthesize N-Ethyl-DL-aspartic acid and its derivatives.

Carbon-nitrogen (C-N) lyases, such as aspartate ammonia (B1221849) lyase (AspB) and ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, have shown promise as biocatalysts for the enantioselective hydroamination of fumaric acid to produce N-substituted L-aspartic acids. ijirset.comnih.gov These enzymes, when used in the reverse reaction, can catalyze the Michael addition of various amines to fumarate. nih.gov

One area of exploration is the expansion of the substrate scope of these enzymes. For instance, EDDS lyase has demonstrated a broad substrate scope, accepting a variety of arylalkylamines for the synthesis of N-arylalkyl-substituted L-aspartic acids with excellent enantiopurity (>99% ee) and good isolated yields (up to 79%). ijirset.comresearchgate.net While aromatic amines can be challenging substrates due to their lower nucleophilicity, EDDS lyase has been shown to facilitate the addition of arylamines to fumarate, yielding N-arylated aspartic acids. nih.gov Further research into protein engineering could enhance the activity and specificity of these enzymes towards ethylamine, enabling a direct and efficient biocatalytic route to N-Ethyl-L-aspartic acid.

Another promising avenue is the use of imine reductases (IREDs), also known as reductive aminases (RedAms), which catalyze the asymmetric reduction of an imine to the corresponding amine. mdpi.com This class of enzymes could potentially be employed in a chemoenzymatic cascade for the synthesis of this compound.

| Enzyme Class | Example Enzyme | Substrates | Product | Key Advantages |

| Carbon-Nitrogen Lyase | Aspartate Ammonia Lyase (AspB) | Fumarate, Methylamine, Hydroxylamine, Hydrazine | N-substituted aspartic acids | High enantioselectivity (>97% ee), Broad nucleophile specificity nih.gov |

| Carbon-Nitrogen Lyase | Ethylenediamine-N,N′-disuccinic acid (EDDS) Lyase | Fumarate, Arylalkylamines | N-arylalkyl-substituted L-aspartic acids | Excellent enantiopurity (>99% ee), Good isolated yields (up to 79%) ijirset.comresearchgate.net |

| Oxidoreductase | Imine Reductases (IREDs)/Reductive Aminases (RedAms) | Ketones, Amines | Chiral amines | Asymmetric synthesis mdpi.com |

Design of N-Ethyl-Aspartic Acid Analogues with Enhanced Specificity in Research Tools

The design and synthesis of analogues of N-Ethyl-aspartic acid with enhanced specificity are crucial for their application as research tools to probe biological systems. By modifying the structure of N-Ethyl-aspartic acid, researchers can fine-tune its properties to target specific receptors or enzymes with greater precision.

For example, a series of novel derivatives of N-cinnamoyl-L-aspartic acid were designed and synthesized to act as inhibitors of aminopeptidase (B13392206) N. nih.gov This work demonstrates a strategy where structural modifications are made to the parent aspartic acid derivative to achieve a specific biological activity. Similarly, novel N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs have been synthesized and evaluated for their potential as anti-cancer agents, indicating that the core structure can be extensively modified to explore different therapeutic applications. acs.org

In the context of N-Ethyl-aspartic acid, future design strategies could involve:

Modifications to the Ethyl Group: Introducing substituents on the ethyl chain to alter steric hindrance and electronic properties, thereby influencing binding affinity and selectivity.

Derivatization of the Carboxylic Acid Groups: Esterification or amidation of the carboxylic acid moieties to modulate solubility, cell permeability, and metabolic stability.

Introduction of Additional Functional Groups: Incorporating other chemical groups to create bifunctional molecules or to introduce specific interactions with the target protein.

These designed analogues can serve as valuable pharmacological tools to investigate the roles of specific receptors and enzymes in physiological and pathological processes.

Advanced Mechanistic Studies using High-Resolution Techniques

A deeper understanding of the mechanism of action of this compound and its interactions with biological targets requires the application of advanced high-resolution analytical techniques. These methods can provide detailed insights into the structural and dynamic aspects of these interactions at a molecular level.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of N-substituted amino acids. nih.govmdpi.com Modern HPLC methods, particularly when coupled with mass spectrometry (LC-MS), offer high sensitivity and resolution for analyzing complex biological samples. ijirset.com For chiral compounds like this compound, chiral stationary phases in HPLC can be used to separate the D- and L-enantiomers, which is crucial as they may exhibit different biological activities. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of N-acetyl-L-aspartic acid in biological fluids, and similar methodologies can be adapted for this compound. nih.gov Isotope dilution GC-MS, in particular, provides high accuracy and precision. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about this compound and its analogues. nih.gov Furthermore, NMR can be used to study the interactions between the compound and its target proteins, providing insights into the binding site and the conformational changes that occur upon binding.

X-ray Crystallography allows for the determination of the three-dimensional structure of this compound bound to its target protein at atomic resolution. This information is invaluable for understanding the specific molecular interactions that govern binding and selectivity.

| Analytical Technique | Application for this compound Research | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers and analogues. nih.govmdpi.com | Purity, concentration, enantiomeric excess. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification in complex biological matrices. ijirset.com | Molecular weight, structure, concentration. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in biological fluids. nih.gov | Accurate quantification, metabolic profiling. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and interaction studies. nih.gov | Chemical structure, conformation, binding interfaces. |

| X-ray Crystallography | Determination of 3D structure of ligand-protein complexes. | Atomic-level details of binding interactions. |

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational and experimental methods is revolutionizing drug design and discovery. nih.gov This integrated approach is highly applicable to the future development of this compound analogues and the elucidation of their mechanisms of action.

Computational methods , such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, can accelerate the identification and optimization of lead compounds. nih.gov These techniques allow for the virtual screening of large compound libraries and the prediction of binding affinities and modes of interaction with target proteins. nih.gov For instance, structure-based computational design, enhanced by machine learning and deep learning algorithms, can be used to design novel N-Ethyl-aspartic acid analogues with improved properties. nih.gov

Experimental approaches , including high-throughput screening and detailed biophysical characterization, provide the necessary validation for computational predictions. nih.gov Techniques like X-ray crystallography and NMR spectroscopy provide the structural data that fuels and refines computational models. nih.gov

The iterative cycle of computational design, chemical synthesis, and experimental validation can significantly streamline the process of developing N-Ethyl-aspartic acid analogues with desired properties. nih.govnih.gov This integrated workflow enables a more rational and efficient exploration of the chemical space around this compound, leading to the discovery of novel research tools and potential therapeutic agents.

Q & A

Q. What are the standard synthetic routes for N-Ethyl-DL-aspartic acid, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via alkylation of aspartic acid using ethylating agents (e.g., ethyl bromide) under basic conditions. Optimization involves:

- Temperature Control : Maintaining 40–60°C to balance reaction rate and byproduct formation.

- pH Adjustment : Alkaline conditions (pH 10–12) to facilitate nucleophilic substitution.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to remove unreacted starting materials .

- Analytical Validation : Thin-layer chromatography (TLC) with silica gel plates (e.g., chloroform:methanol:acetic acid, 8:2:1) to monitor reaction progress .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Ethyl Bromide Alkylation | 65–75 | >95% | pH 11, 50°C, 12 hrs |

| Reductive Amination | 55–65 | 90–93% | NaBH₄, RT, 24 hrs |

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ethyl group incorporation (δ 1.2 ppm for CH₃, δ 3.4 ppm for CH₂) and backbone structure .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion validation (expected m/z: 176.1 [M+H]⁺) .

- Melting Point Analysis : 137–140°C (lit.) to verify crystalline form .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what techniques validate chiral purity?

- Methodological Answer :

- Chiral Chromatography : Use of chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol:TFA (85:15:0.1) to separate D- and L-forms. Retention time differences >2 min indicate baseline resolution .

- Polarimetry : Specific optical rotation ([α]D²⁵ = ±52°) to quantify enantiomeric excess (ee) .

- Circular Dichroism (CD) : CD spectra (190–250 nm) to distinguish enantiomers via Cotton effects .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or enantiomeric impurity. Mitigation strategies include:

- Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Enantiomeric Purity Verification : Validate samples via chiral HPLC before biological testing .

- Cross-Validation : Compare results across multiple assays (e.g., enzyme kinetics, calcium imaging) to confirm activity .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Likely Cause | Resolution Method |

|---|---|---|

| Variable IC₅₀ in enzyme assays | Enantiomeric contamination | Chiral purification + HPLC |

| Inconsistent receptor binding | pH-dependent solubility | Buffer optimization (pH 7.0–7.4) |

Q. How can researchers investigate the role of this compound in modulating MAPK/ERK signaling pathways?

- Methodological Answer :

- Cell Culture Models : Treat neuronal cells (e.g., SH-SY5Y) with 1–10 mM this compound for 24–48 hrs .

- Western Blotting : Quantify phosphorylated ERK1/2 (p-ERK) using anti-pERK antibodies (1:1000 dilution). Normalize to total ERK .

- Inhibitor Studies : Co-treat with MEK inhibitors (e.g., U0126) to confirm pathway specificity.

- Data Analysis : Use ANOVA with post-hoc tests (p<0.05) to compare treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |